N-Benzylcinchoninium chloride

Vue d'ensemble

Description

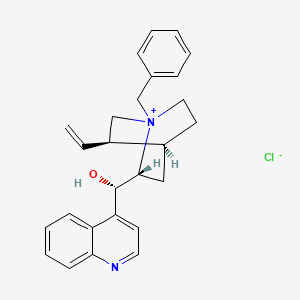

N-Benzylcinchoninium chloride: is a chiral phase-transfer catalyst widely used in organic synthesis. It is known for its ability to facilitate various asymmetric reactions, making it a valuable tool in the production of enantiomerically pure compounds. The compound has the molecular formula C26H29ClN2O and a molecular weight of 420.97 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Benzylcinchoninium chloride can be synthesized through the reaction of cinchonine or cinchonidine with benzyl chloride. The reaction typically involves heating under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The product is then purified through recrystallization from solvents like isopropanol, toluene, or small volumes of water .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: N-Benzylcinchoninium chloride undergoes various types of reactions, including:

Enantioselective alkylation: This reaction involves the alkylation of malonic diester with alkyl halides.

Hydrolysis: The compound can catalyze the hydrolysis of enol esters.

Asymmetric 6π electrocyclization: This reaction is used for the synthesis of functionalized indolines.

Asymmetric Michael addition: The compound facilitates the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Alkylation of monosubstituted indolinones: This reaction involves the alkylation of indolinones with alkyl halides.

Common Reagents and Conditions:

Reagents: Alkyl halides, malonic diester, enol esters, α,β-unsaturated carbonyl compounds.

Major Products:

- Enantiomerically pure alkylated products

- Hydrolyzed enol esters

- Functionalized indolines

- Michael addition products

- Alkylated indolinones

Applications De Recherche Scientifique

Scientific Research Applications

N-Benzylcinchoninium chloride is extensively used in several scientific domains:

Organic Chemistry

- Asymmetric Synthesis : It is crucial for creating specific chiral compounds necessary for drug development.

- Kinetic Resolution : The compound aids in the separation of enantiomers, improving the efficacy and safety of pharmaceuticals.

Biological Studies

- Ion Channel Research : Investigated for its effects on ion channels and cellular receptors, providing insights into potential therapeutic targets.

- Synthesis of Bioactive Compounds : Used in producing biologically active compounds that can be utilized in various medical applications.

Analytical Chemistry

- Chiral Chromatography : Effective in separating enantiomers, essential for accurate stereochemical analysis in complex mixtures.

Pharmaceutical Development

- Enhances solubility and bioavailability of active pharmaceutical ingredients, making it valuable in formulating new medications.

Case Study 1: Enantioselective Alkylation

In a study focused on the enantioselective alkylation of malonic diesters with alkyl halides, this compound demonstrated high efficiency and selectivity. The reaction conditions were optimized to yield enantiomerically pure products with minimal by-products .

Case Study 2: Chiral Separation

A practical method was reported for resolving racemic BINOL using this compound through molecular complexation. The study showed that the compound could effectively separate enantiomers, leading to high yields of pure products .

Research indicated that this compound influences cellular signaling pathways and gene expression by interacting with cell surface receptors. This property has implications for its use in drug development targeting specific biological pathways .

Mécanisme D'action

N-Benzylcinchoninium chloride acts as a phase-transfer catalyst by facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases). It forms a complex with the reactant, increasing its solubility in the organic phase and enhancing the reaction rate. The compound’s chiral nature allows it to induce asymmetry in the reaction, leading to the formation of enantiomerically pure products .

Comparaison Avec Des Composés Similaires

- N-Benzylcinchonidinium bromide

- N-Benzylquininium chloride

- Cinchonine

- Cinchonidine

Comparison: N-Benzylcinchoninium chloride is unique due to its high efficiency as a chiral phase-transfer catalyst. Compared to similar compounds, it offers better enantioselectivity and higher yields in asymmetric reactions. Its versatility in catalyzing various types of reactions makes it a preferred choice in both academic and industrial settings .

Activité Biologique

N-Benzylcinchoninium chloride is a chiral phase-transfer catalyst that plays a significant role in organic synthesis, particularly in asymmetric reactions. This article delves into its biological activity, mechanisms of action, and applications in various scientific fields.

- Chemical Formula : C26H29ClN2O

- Molecular Weight : 420.97 g/mol

- CAS Number : 69221-14-3

This compound is synthesized through the reaction of cinchonine or cinchonidine with benzyl chloride, typically under reflux conditions in solvents such as methanol or ethanol .

This compound functions primarily as a phase-transfer catalyst , facilitating the transfer of reactants between immiscible phases. This property enhances reaction rates and selectivity in various biochemical pathways:

- Enantioselective Reactions : It catalyzes the alkylation of malonic diesters and hydrolysis of enol esters, leading to the formation of enantiomerically pure compounds.

- Asymmetric Michael Addition : The compound aids in the addition of nucleophiles to α,β-unsaturated carbonyl compounds, which is crucial for synthesizing biologically active molecules .

Biological Activity

The biological effects of this compound are linked to its ability to influence cellular processes:

- Cellular Effects : This compound modulates cell signaling pathways and gene expression, impacting cellular metabolism and function. It interacts with cell surface receptors, resulting in altered intracellular signaling cascades.

- Molecular Interactions : this compound can form complexes with various biomolecules, enhancing their reactivity and facilitating biochemical transformations.

Table 1: Applications of this compound

| Field | Application Description |

|---|---|

| Chemistry | Used as a chiral catalyst in asymmetric synthesis and kinetic resolution |

| Biology | Synthesis of biologically active compounds and natural products |

| Medicine | Production of pharmaceutical intermediates and active ingredients |

| Industry | Manufacture of fine chemicals, agrochemicals, and specialty chemicals |

Case Studies

-

Enantioselective Recognition :

A study demonstrated that this compound could be used within a metal-organic framework (MOF) for enantioselective recognition of chiral molecules. The framework exhibited high stability and reusability, showcasing the compound's potential in analytical applications . -

Fluorescence Sensing :

Research involving Zn-MOF-C-Tb indicated that this compound enhances fluorescence quenching for selective adsorption of chiral epimers like cinchonine and cinchonidine. The results highlighted its effectiveness in distinguishing between different chiral centers based on fluorescence intensity variations .

Propriétés

IUPAC Name |

(1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHYSBWCOKEPNQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69221-14-3, 69257-04-1 | |

| Record name | (9S)-1-benzyl-9-hydroxycinchonanium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (8α,9R)-1-benzyl-9-hydroxycinchonanium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism by which N-Benzylcinchoninium chloride facilitates the optical resolution of BINOL?

A1: this compound acts as a chiral resolving agent by forming diastereomeric salts with the enantiomers of BINOL [, ]. This occurs through a combination of ionic interactions between the positively charged quaternary ammonium group of the resolving agent and a deprotonated hydroxyl group of BINOL, alongside various weaker interactions like hydrogen bonding and pi-stacking. These diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization [].

Q2: How does the use of microwave irradiation impact the synthesis and resolution processes involving this compound?

A2: Microwave irradiation significantly accelerates both the synthesis of this compound from benzyl chloride and cinchonine, and its subsequent application in resolving racemic BINOL []. The reaction time for synthesizing this compound is reduced to ~15 minutes under microwave conditions compared to traditional heating methods []. Similarly, the resolution of BINOL with the synthesized resolving agent also benefits from reduced reaction times under microwave irradiation [].

Q3: What are the potential advantages and disadvantages of using this compound as a resolving agent compared to other methods?

A3: Advantages:* High selectivity: this compound demonstrates excellent selectivity towards BINOL enantiomers, enabling efficient resolution [, ].* Practicality: The synthesis of this compound is relatively straightforward and can be performed under mild conditions [].* Cost-effectiveness: Compared to some chiral HPLC methods or other resolving agents, this compound can be a more economical option.

Q4: Are there any studies investigating the structure-activity relationship (SAR) of this compound derivatives in the context of BINOL resolution?

A4: While the provided research papers do not delve into specific SAR studies for this compound derivatives, they highlight the importance of the cinchona alkaloid scaffold for effective chiral recognition []. Modifications to the N-benzyl substituent or the cinchona core could potentially impact the resolving agent's interaction with BINOL, influencing the diastereomeric salt formation and ultimately the resolution efficiency. Further research exploring such structural modifications could offer valuable insights for optimizing this resolution process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.